2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-4-3-5-12(10(9)2)14-7-11-6-13-8-15-11/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
RRLWDYGAWWJCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CN=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Chloromethyl)-1,3-thiazole
The preparation of 5-(chloromethyl)-1,3-thiazole serves as a key intermediate. Thiazol-5-ylmethanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) at 0–5°C, yielding the chloromethyl derivative. This step requires strict moisture control to avoid hydrolysis.
Reaction Conditions
Alkylation of 2,3-Dimethylaniline
The chloromethyl thiazole undergoes nucleophilic substitution with 2,3-dimethylaniline in the presence of a base. Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) deprotonates the aniline, enhancing its nucleophilicity.
Optimized Protocol
-
Reagents : 5-(Chloromethyl)-1,3-thiazole (1 eq), 2,3-dimethylaniline (1.1 eq), DIEA (2 eq)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : Reflux (80°C, 24 h)
-
Workup : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction enables direct C–N bond formation between thiazol-5-ylmethanol and 2,3-dimethylaniline, bypassing intermediate halide synthesis. This method is advantageous for stereochemical control but requires stoichiometric reagents.
Procedure
-
Reagents : Thiazol-5-ylmethanol (1 eq), 2,3-dimethylaniline (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq)
-
Solvent : THF (anhydrous)
-
Temperature : 0°C → room temperature (12 h)
-
Workup : Filter through Celite, concentrate, dissolve in DCM
-
Purification : Recrystallization (ethanol/water)
Key Consideration : Excess DEAD improves conversion but complicates purification due to byproduct formation.
Reductive Amination of Thiazole-5-Carbaldehyde
Imine Formation
Thiazole-5-carbaldehyde reacts with 2,3-dimethylaniline in methanol under acidic catalysis (acetic acid) to form the imine intermediate.
Reduction to Secondary Amine
The imine is reduced using sodium cyanoborohydride (NaBH₃CN), selectively yielding the target compound without reducing the thiazole ring.
Optimized Conditions
-
Reagents : Thiazole-5-carbaldehyde (1 eq), 2,3-dimethylaniline (1.1 eq), NaBH₃CN (1.5 eq), AcOH (0.1 eq)
-
Solvent : Methanol
-
Temperature : Room temperature (24 h)
-
Purification : Neutralization with NaHCO₃, extraction with DCM
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from pharmaceutical intermediates, the compound can be synthesized on resin-bound substrates. Wang resin-functionalized 2,3-dimethylaniline reacts with Fmoc-protected thiazol-5-ylmethylamine, followed by cleavage with trifluoroacetic acid (TFA).
Steps
-
Resin Loading : Wang resin (1 eq), 2,3-dimethylaniline (3 eq), DIC (3 eq), DMAP (0.1 eq) in DMF (24 h).
-
Fmoc Deprotection : 20% piperidine/DMF (2 × 10 min).
-
Coupling : Fmoc-thiazol-5-ylmethylamine (3 eq), HOBt (3 eq), DIC (3 eq) in DMF (24 h).
-
Cleavage : 95% TFA/H₂O (2 h).
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 72% | >90% | Scalable, minimal byproducts | Requires hazardous SOCl₂ |
| Mitsunobu Reaction | 68% | 88% | Stereospecific, no intermediates | Costly reagents, complex purification |
| Reductive Amination | 65% | 85% | Mild conditions | Low aldehyde availability |
| Solid-Phase Synthesis | 60% | >95% | High purity, amenable to automation | Specialized equipment required |
Industrial-Scale Optimization Challenges
Solvent Selection
Polar aprotic solvents (DMF, THF) improve reaction rates but pose disposal challenges. Recent patents highlight cyclopentyl methyl ether (CPME) as a greener alternative.
Byproduct Mitigation
-
N-Oxide Formation : Additives like L-ascorbic acid suppress oxidation during synthesis.
-
Dimerization : Maintaining low temperatures (<5°C) during chloromethylation reduces dimer byproducts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the aniline group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Activities
The compound has been identified as a promising lead in drug development due to its notable biological activities. Research indicates that 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Additionally, it has shown potential anticancer activity against various cancer cell lines, which positions it as a valuable compound in oncology research .
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its application in treating infections.
- Anticancer Efficacy : A study assessed the compound's effectiveness against human tumor cells and found it to exhibit significant cytotoxicity with IC50 values indicating strong antiproliferative effects .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Various derivatives of this compound have been synthesized to explore their pharmacological properties.
Synthesis Overview
- General Methodology : The synthesis often employs methods such as alkylation reactions and condensation reactions involving thiazole derivatives and aromatic amines .
- Structural Variants : Modifications have led to the creation of compounds with altered substituents that can influence their bioactivity profiles.
Material Science Applications
Beyond its pharmaceutical uses, this compound has potential applications in materials science. Its ability to form stable complexes with metals can be utilized in developing new materials for electronic applications or catalysis.
Potential Uses
- Catalysts : The compound may serve as a ligand in coordination chemistry to form complexes that act as catalysts in various chemical reactions.
- Polymeric Materials : Incorporating this compound into polymer matrices could enhance the material properties such as thermal stability and mechanical strength.
Comparative Analysis of Related Compounds
In exploring the applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key structural features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-N-(thiazol-5-ylmethyl)aniline | Contains one methyl group on the aniline | Exhibits different biological activity profiles |
| 3-Methyl-N-(1,3-thiazol-5-ylmethyl)aniline | Methyl group at position three on the aniline | Potentially different reactivity due to position |
| 4-Methoxy-N-(1,3-thiazol-5-ylmethyl)aniline | Contains a methoxy group instead of methyl | May enhance solubility and alter biological effects |
| 2,6-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline | Chlorine substitutions at positions two and six | Increased potency against specific microbial strains |
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The core structure shared among these compounds is the N-(1,3-thiazol-5-ylmethyl)aniline scaffold. Key differences arise from substituents on the benzene ring or thiazole moiety, which influence molecular weight, polarity, and reactivity.
Impact of Substituents on Properties
- Halogenation : Chloro (Cl), bromo (Br), fluoro (F), and iodo (I) substituents increase molecular weight and polarizability. For example, the iodo derivative (316.16 g/mol) has a significantly higher molecular weight than the fluoro analog (208.26 g/mol) . Halogens may also enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions in drug synthesis.
- The methylsulfanyl group in 2-(methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline introduces a sulfur atom, which could participate in hydrogen bonding or redox interactions .
- Thiazole Modifications : Substitution on the thiazole ring (e.g., 2-chloro in ) alters electronic properties, affecting resonance stabilization and intermolecular interactions .
Biological Activity
2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with significant biological activity attributed to its unique structural features, including a thiazole ring and a dimethyl-substituted aniline moiety. This article explores its biological properties, focusing on antimicrobial and anticancer activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C₁₁H₁₂N₂S
- Molecular Weight: Approximately 204.29 g/mol
- Structure Features: Contains a thiazole ring linked to a dimethyl-substituted aniline via a methylene bridge.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . The thiazole moiety is known for its ability to interact with various biological targets, enhancing its effectiveness against microbial strains.
Table 1: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
Studies have shown that the compound demonstrates antibacterial and antifungal activities due to the presence of the thiazole group, which is effective in inhibiting the growth of various pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . The compound's ability to modulate enzyme activities and receptor functions may contribute to its therapeutic effects against cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on several cancer cell lines:
- Cell Lines Tested:
- Human breast cancer (MCF7)
- Non-small cell lung cancer (NCI-H522)
- Colon cancer (HT29)
The results indicated significant antiproliferative activity with IC₅₀ values ranging from 10 µM to 30 µM in various cell lines, suggesting that structural modifications can enhance its anticancer efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals that specific substitutions on the aniline moiety significantly influence biological activity. For instance:
- Methyl Substitutions: The presence of methyl groups at positions 2 and 3 enhances the compound's reactivity and biological effects.
- Halogen Substitutions: Compounds with halogen substitutions at different positions exhibit varying potencies against specific microbial strains.
Table 2: Comparison of Related Compounds
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-N-(thiazol-5-ylmethyl)aniline | One methyl group on the aniline | Different antimicrobial profile |
| 3-Methyl-N-(1,3-thiazol-5-ylmethyl)aniline | Methyl group at position three | Potentially different reactivity |
| 4-Methoxy-N-(1,3-thiazol-5-ylmethyl)aniline | Methoxy group instead of methyl | Enhanced solubility |
This table highlights how slight variations in structure can lead to significant changes in biological activity .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the thiazole’s sulfur/nitrogen and active-site residues (e.g., Lys721) .
- QSAR modeling : Train models with datasets of analogous thiazole-aniline derivatives (e.g., halogen-substituted variants) to correlate substituent position with activity .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and entropy changes .
Advanced Research Question
- Library synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy) at the aniline and thiazole positions .
- Bioassay profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Statistical analysis : Use PCA (Principal Component Analysis) to cluster compounds based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Example SAR Insight : 2,3-Dimethyl groups enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) compared to halogenated analogues .
How can researchers address challenges in crystallizing this compound for XRD studies?
Advanced Research Question
- Solvent screening : Use vapor diffusion (e.g., ethanol/water) or slow evaporation (acetonitrile) to grow single crystals.
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
- Validation : Check for twinning (Rint > 0.1) and refine using SHELXL with Hirshfeld surface analysis to resolve disorder .
Pro Tip : For poor crystallizers, co-crystallize with a stabilizing ligand (e.g., PEG 4000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
